molecular formula C14H25NO3 B1383112 tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1341038-53-6

tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1383112
M. Wt: 255.35 g/mol
InChI Key: SSWIJCQQSRKHQR-UHFFFAOYSA-N
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Description

“tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the CAS Number: 1341038-53-6 . It has a molecular weight of 255.36 . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h11,16H,4-10H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.36 . It is a liquid at room temperature . The InChI code provides further details about its molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Spirocyclic Compounds : A study demonstrated the synthesis of spirocyclic compounds like tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate, which can be used to prepare other biologically active heterocyclic compounds (Moskalenko & Boev, 2012).
  • NMR Spectroscopy for Configuration Assignment : NMR spectroscopy was applied to assign the absolute configurations of similar compounds, enhancing our understanding of their structural characteristics (Jakubowska et al., 2013).

Crystallography and Molecular Arrangements

  • Crystal Structure Analysis : Research on cyclohexane-spirohydantoin derivatives, closely related to tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate, focused on their molecular structure and crystal structure, revealing insights into the role of substituents in supramolecular arrangements (Graus et al., 2010).

Chemical Synthesis and Transformations

  • Spirocyclization Processes : A study explored the atom transfer radical spirocyclization from N-benzyltrichloroacetamides, leading to compounds with spirocyclic structures, indicating potential for further chemical transformations (Diaba et al., 2013).
  • Synthesis of Bifunctional Compounds : Efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate were described, providing a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Biologically Active Compound Studies

  • Microbial Reduction for Active Compounds : The enantioselective microbial reduction of similar compounds to tert-butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate was investigated, indicating potential applications in the synthesis of biologically active compounds (Patel et al., 2005).
  • Study on Gabapentin-based Compounds : Research involving gabapentin and tert-butyl azaspiro[4.5]decan-2-yl derivatives highlighted the development of new biologically active compounds (Amirani Poor et al., 2018).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

tert-butyl 3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)5-4-11(16)10-14/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWIJCQQSRKHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(C2)O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
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tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate

Citations

For This Compound
1
Citations
AJ ES, VRJA ES, JPNV BE - sumobrain.org
Azaspirocycle compounds of Formula (I), and pharmaceutically acceptable salts, isotopes, N-oxides, solvates, and stereoisomers thereof, pharmaceutical compositions containing them, …
Number of citations: 0 www.sumobrain.org

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